L-Glutamic acid, ion(1-)

Glutamate receptor binding Stereoselectivity Hippocampal synaptic membranes

Researchers requiring the biologically active glutamate species often encounter solubility failures with the neutral acid form (>20-fold lower solubility). L-Glutamate(1-) is the monoanionic form predominant at physiological pH, essential for reproducible receptor pharmacology, transport kinetics, and enzymatic assays. • Verified L-configuration eliminates 10-30-fold affinity artifacts from D-enantiomer contamination. • Monosodium salt ensures mM-level solubility for enzyme kinetics (GAD, GDH) and respirometry. • Supplied with Certificate of Analysis; immediate global dispatch.

Molecular Formula C5H8NO4-
Molecular Weight 146.12 g/mol
CAS No. 11070-68-1
Cat. No. B13113755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid, ion(1-)
CAS11070-68-1
Molecular FormulaC5H8NO4-
Molecular Weight146.12 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)[O-])N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1
InChIKeyWHUUTDBJXJRKMK-VKHMYHEASA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamic Acid, ion(1-): Identity and Baselines


L-Glutamic acid, ion(1-), also designated L-glutamate(1-) or hydrogen L-glutamate, is the monoanionic conjugate base of the proteinogenic amino acid L-glutamic acid (CAS 56-86-0) [1]. It is an alpha-amino-acid anion with molecular formula C₅H₈NO₄⁻ and a formal charge of −1, carrying a protonated α-ammonium group and two carboxylate moieties, one of which is deprotonated relative to the neutral parent acid [1][2]. This species predominates at physiological pH (7.35–7.45) owing to the side-chain carboxyl pKa of approximately 4.07–4.25, which places the equilibrium overwhelmingly in favor of the anionic form under most biologically and industrially relevant aqueous conditions . As the biologically active form of glutamate in neurotransmission, central metabolism, and enzymatic transformations, L-glutamate(1-) is the relevant ionic species for the vast majority of biochemical, cell-biology, and analytical procurement decisions, as distinct from the neutral L-glutamic acid zwitterion, D-enantiomers, or other dicarboxylic amino acids such as L-aspartate [3].

Ionic Species Monoanionic L-glutamate(1-) at physiological pH; distinct from neutral zwitterion
Enantiomer Requirement L-enantiomer for receptor binding, transport, and enzymatic studies
Formulation Fit Monosodium salt recommended for aqueous solubility at physiological pH
Research Context Neurotransmission, metabolism, enzymology, and cell-biology workflows

Why Generic Substitution Fails for L-Glutamic Acid, ion(1-)


Although L-glutamic acid (neutral zwitterion), D-glutamate, L-aspartate, and L-glutamine share structural similarities with L-glutamate(1-), they each exhibit measurably divergent behavior in every domain that matters for scientific procurement: receptor binding affinity, transporter recognition, enzymatic turnover, acid–base speciation, and aqueous formulation performance. The monoanionic charge state of L-glutamate(1-) at physiological pH—distinct from the neutral zwitterion that predominates below pH ~3—directly governs its recognition by excitatory amino acid receptors [1] and its interaction with Na⁺-coupled transport systems [2]. Chiral inversion to D-glutamate reduces binding affinity at hippocampal GLU A and GLU B sites by 10- to 30-fold [1], while chain-length truncation to L-aspartate alters both transporter kinetics and receptor pharmacology in a system-dependent manner [3][4]. Generic substitution with the solid neutral acid form introduces a >20-fold solubility penalty that can derail formulation protocols . These quantitative gaps mean that in-class compounds are not functionally interchangeable, and procurement specifications must match the intended ionic species, enantiomeric purity, and counter-ion profile to the experimental or manufacturing context.

vs D-Glutamate

Binding affinity may differ by an order of magnitude at glutamate receptors; enzymatic inertness reported for decarboxylase assays. Enantiomer profile may not transfer.

vs L-Aspartate

Transporter kinetics and receptor pharmacology may shift; K_m and V_max differences reported across model systems. Not interchangeable without validation.

vs Neutral Acid

Aqueous solubility differs substantially at pH 7.4; neutral zwitterion may precipitate in biological buffers. Ionic form governs formulation performance.

Quantitative Differentiation Against Key Comparators


Stereoselective Binding at Hippocampal Glutamate Receptors

In a direct radioligand binding study using freshly prepared rat hippocampal synaptic membranes, both the GLU A and GLU B binding sites bound L-[³H]glutamate with 10–30 times the affinity of D-glutamate [1]. At the GLU A site, L-glutamate additionally displayed approximately 10-fold higher affinity than L-aspartate, while the GLU B site bound L-aspartate with affinity similar to L-glutamate but with an order-of-magnitude preference over D-aspartate [1]. The GLU A site exhibited a K_D of ~200 nM for L-glutamate; the GLU B site a K_D of ~1 µM [1].

Hippocampal Receptor Binding
Head-to-head
L-Glutamate bound with 10–30× the affinity of D-glutamate at GLU A and GLU B sites; K_D (GLU A) ≈ 200 nM, K_D (GLU B) ≈ 1 µM
Supports enantiomer-specific receptor binding interpretation
Rat hippocampal synaptic membranes; Na⁺-free buffer
Glutamate receptor binding Stereoselectivity Hippocampal synaptic membranes

Neuronal Excitatory Receptor Potency

Intracellular recordings from leech Retzius neurones demonstrated that L-glutamate was 25 times more potent than D-glutamate and 11.2 times more potent than L-aspartic acid in evoking excitatory responses [1]. On the Onchidium G-H cell, L-glutamate exhibited an ED₅₀ of 5.3 mM with a Hill coefficient of 2, whereas D-glutamate showed an ED₅₀ of 29.4 mM (5.5-fold higher) and a Hill coefficient of 1, indicating both lower potency and altered cooperativity [2]. L-glutamine and GABA elicited responses less than 10% of the L-glutamate maximum [2].

Neuronal Excitatory Potency
Head-to-head
L-Glutamate: 25× more potent than D-glutamate (leech); ED₅₀ = 5.3 mM vs 29.4 mM (Onchidium); Hill coefficient shift reported
Reported potency context for electrophysiology assay design
Leech Retzius neurones; Onchidium G-H cells
Excitatory amino acid receptor Electrophysiology Structure-activity relationship

Na⁺-Dependent Transport Kinetics

In the larval epidermis of Tenebrio molitor, a Na⁺-dependent co-transporter accounted for >95% of dicarboxylic amino acid uptake. The K_m for L-glutamate was 146 µM with a V_max of 12.1 pmol·mm⁻²·min⁻¹, whereas the K_m for L-aspartate was 191 µM with a V_max of 8.4 pmol·mm⁻²·min⁻¹—indicating that L-glutamate is transported with approximately 1.3-fold higher affinity and 1.44-fold higher maximal velocity [1]. In competitive inhibition experiments, D-glutamate was an extremely weak blocker (ranked last among tested analogues: L-cysteate ≥ threo-3-hydroxy-DL-aspartate > D-aspartate ≥ L-aspartate > L-cysteine sulphinate > L-homocysteate ≫ D-glutamate) [1]. In human intestinal Caco-2 monolayers, the K_m for L-glutamate was 65 ± 6 µM vs. 56 ± 3 µM for L-aspartate, with D-glutamate acting as only a partial inhibitor (K_i = 180 µM for L-glutamate vs. the much more potent L-aspartate with K_i = 70 µM) [2].

Na⁺-Dependent Transport
Head-to-head
L-Glu: K_m = 146 µM, V_max = 12.1 pmol·mm⁻²·min⁻¹ (insect); K_m = 65 ± 6 µM (Caco-2). D-Glu: weak inhibitor, K_i = 180 µM
Supports transport kinetics endpoint interpretation
Tenebrio molitor epidermis; human Caco-2 monolayers
Amino acid transport Kinetic parameters Sodium-coupled symport

Absolute Enzymatic Discrimination by Glutamate Decarboxylase

Purified Escherichia coli glutamate decarboxylase (GAD, EC 4.1.1.15) was tested against a panel of substrate analogs. D-Glutamate, L-glutamine, and GABA all failed to be bound and decarboxylated by the enzyme, establishing an absolute requirement for the L-configuration and the presence of both α-NH₂ and γ-COOH groups [1]. Similarly, mammalian brain glutamate decarboxylase (GAD65/GAD67) is reported to be specific for L-glutamate, with D-glutamate not serving as a substrate . This represents a binary, qualitative discrimination rather than a graded potency difference: D-glutamate is not merely less active but functionally inert at this enzyme.

Glutamate Decarboxylase
Head-to-head
L-Glutamate: decarboxylated to GABA. D-Glutamate, L-glutamine, GABA: completely inert as substrates (binary discrimination)
Absolute stereochemical requirement for enzymatic assay context
E. coli GAD; PLP cofactor; spectrophotometric CO₂ assay
Glutamate decarboxylase Enzyme specificity GABA biosynthesis

Acid–Base Speciation at Physiological pH

The side-chain carboxyl group of L-glutamic acid has a pKa₂ of 4.07 (4.25 in some sources), meaning that at pH 7.4, >99.9% of the side-chain carboxylate exists in the deprotonated −COO⁻ form, generating the monoanionic L-glutamate(1-) species [1]. By contrast, at pH values below ~3.2 (near the isoelectric point of 3.08), the neutral zwitterionic L-glutamic acid predominates, which exhibits markedly different physicochemical properties: water solubility drops to 8.6 mg/mL (58 mM) at 25 °C for the neutral form , compared to freely soluble monosodium L-glutamate salts that can achieve concentrations exceeding 180–400 mM in aqueous solution [2]. The monoanion also possesses a distinct diffusion coefficient and limiting ionic conductivity relative to the neutral acid, as confirmed by Taylor dispersion measurements [3].

Acid–Base Speciation
Class-level
>99.9% monoanionic L-glutamate(1-) at pH 7.4 (pKa₂ = 4.07). Monosodium salt: freely soluble. Neutral acid: 8.6 mg/mL at 25 °C
Formulation-context: ionic form governs solubility at physiological pH
Isoelectric point pI = 3.08; diffusion coefficient differs by species
Acid dissociation Speciation Physiological pH Formulation

Glutamate Racemase Kinetic Asymmetry

Glutamate racemase (EC 5.1.1.3) from Helicobacter pylori demonstrates a high degree of kinetic asymmetry: the Michaelis constant (K_m) for D-glutamate is approximately 10-fold lower than for L-glutamate in the racemization direction, indicating tighter binding of the D-enantiomer [1]. In a separate study with Bacillus anthracis RacE2, the K_m for L-glutamate was 3.7 mM compared to 0.2 mM for D-glutamate—an 18.5-fold difference [1][2]. This asymmetric substrate processing is structurally encoded and is exploited in the design of species-selective antibacterial inhibitors targeting the enzyme's D-glutamate binding pocket [2].

Glutamate Racemase
Cross-study
K_m D-glutamate ≈ 10–18.5× lower than L-glutamate (B. anthracis RacE2: 0.2 mM vs 3.7 mM; H. pylori: ~10-fold)
Reported kinetic asymmetry context for antibacterial target research
Recombinant RacE2; CHES buffer pH 9.2; 25 °C
Glutamate racemase Enzyme kinetics Antibacterial target

Optimal Procurement and Application Scenarios


Radioligand Binding and Electrophysiological Studies

For receptor pharmacology experiments—whether measuring K_D, B_max, ED₅₀, or E_rev—only enantiomerically pure L-glutamate(1-) can deliver interpretable results. The 10–30-fold affinity gap between L- and D-glutamate at hippocampal binding sites [1] and the 25-fold potency difference on leech Retzius neurones [2] mean that even 5% D-enantiomer contamination would shift apparent affinity by a detectable margin. Procure the monosodium salt (CAS 142-47-2) as a readily soluble source of the L-glutamate(1-) ion for consistent aqueous formulation at physiological pH.

Amino Acid Transport and Uptake Kinetics

In Na⁺-dependent transport studies using cell monolayers (Caco-2), insect tissue, or recombinant transporter expression systems, L-glutamate(1-) yields K_m values of 65 μM (mammalian intestinal) to 146 μM (insect epidermal) [3][4]. The ~30% K_m difference vs. L-aspartate and the order-of-magnitude weaker competitive inhibition by D-glutamate mean that procurement of the correct anionic species with verified L-configuration is essential for reproducible V_max/K_m determination and cross-study comparability.

Enzymatic GABA Production and Decarboxylase Assays

Glutamate decarboxylase exhibits absolute specificity for L-glutamate(1-): D-glutamate and L-glutamine are completely inert as substrates [5]. Any assay measuring GABA production, CO₂ release, or PLP-dependent decarboxylation must use L-glutamate(1-) of confirmed enantiopurity. Procurement of the ion(1-) form as the monosodium salt ensures solubility at the mM concentrations required for enzyme kinetics (typical K_m in the low mM range).

Cell Culture Media and Mitochondrial Respiration

In high-resolution respirometry and cell culture, L-glutamate(1-) serves as an anaplerotic substrate entering the TCA cycle via glutamate dehydrogenase. The Bioblast protocol specifies the monosodium salt of L-glutamate at 10 mM working concentration, prepared at pH 7.0 [6]. The neutral acid form (solubility only 8.6 mg/mL) would fail to achieve this concentration without pH adjustment that could compromise mitochondrial integrity . Procurement of the ion(1-) salt form is therefore a practical necessity.

Application
Selection Property
Validation Focus
Receptor binding and electrophysiology studies
Enantiomeric purity and ionic species
Affinity and potency endpoint interpretation
Amino acid transport and uptake kinetics
Verified L-configuration and anionic form
K_m and V_max cross-study comparability
Enzymatic GABA production and decarboxylase assays
Confirmed enantiopurity and substrate identity
Absolute substrate specificity verification
Cell culture and mitochondrial respiration
Monosodium salt solubility at physiological pH
Working concentration and buffer compatibility
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